molecular formula C10H5BrClN3 B567159 5-Bromo-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile CAS No. 1269291-11-3

5-Bromo-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B567159
CAS No.: 1269291-11-3
M. Wt: 282.525
InChI Key: LCWCLFDKWRDUSC-UHFFFAOYSA-N
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Description

5-Bromo-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile ( 1269291-11-3) is a brominated and chlorinated pyrazole carbonitrile derivative of significant interest in medicinal and organic chemistry research. This compound features a molecular formula of C 10 H 5 BrClN 3 and a molecular weight of 282.52 g/mol . It is supplied as a solid and should be stored sealed in a dry environment at 2-8°C to maintain stability . As a pyrazole derivative, this compound serves as a valuable synthetic building block. Pyrazole cores are recognized as privileged structures in drug discovery due to their diverse biological activities, which include anti-inflammatory, sedative, antifungal, and antibacterial properties . The specific substitution pattern on this molecule—incorporating bromo and chloro halogens along with a nitrile group—makes it a versatile intermediate for further chemical transformations, such as metal-catalyzed cross-couplings and nucleophilic substitutions, enabling the construction of more complex molecular architectures for biological screening . Researchers utilize this and related pyrazole-4-carbonitriles in the development of novel therapeutic agents and as key precursors in multicomponent reactions to generate diverse chemical libraries . This product is intended for research purposes and is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-bromo-1-(2-chlorophenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrClN3/c11-10-7(5-13)6-14-15(10)9-4-2-1-3-8(9)12/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWCLFDKWRDUSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=C(C=N2)C#N)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693322
Record name 5-Bromo-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269291-11-3
Record name 1H-Pyrazole-4-carbonitrile, 5-bromo-1-(2-chlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269291-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Hydrazines with β-Keto Nitriles

The most widely adopted strategy involves cyclocondensation between 2-chlorophenylhydrazine and β-keto nitriles. A 2025 study demonstrated that reacting 3-bromo-3-oxopropanenitrile with 2-chlorophenylhydrazine hydrochloride in ethanol under reflux (78°C, 12 hr) yields the target compound in 68% purity . Critical parameters include:

Reaction Conditions

  • Solvent: Ethanol (polar protic) vs. THF (aprotic)

  • Temperature: 70–80°C optimal for ring closure

  • Stoichiometry: 1:1 molar ratio minimizes diastereomer formation

Post-Reaction Processing

  • Neutralization with 10% NaHCO₃ to pH 7–8

  • Extraction using ethyl acetate (3 × 50 mL)

  • Chromatographic purification (SiO₂, hexane:EtOAc 4:1)

This method’s limitation lies in the instability of β-bromo ketones, necessitating inert atmosphere handling .

Vilsmeier-Haack Formylation Followed by Bromination

Advanced protocols employ sequential formylation and bromination starting from 1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile:

Step 1: Formylation

Pyrazole+POCl3/DMF0Crt4formyl derivative(Yield: 82%)[4]\text{Pyrazole} + \text{POCl}_3/\text{DMF} \xrightarrow{0^\circ\text{C} \rightarrow \text{rt}} 4-\text{formyl derivative} \quad (\text{Yield: 82\%})

Step 2: Bromination
Using N-bromosuccinimide (NBS) in CCl₄ under UV light (365 nm, 6 hr) achieves selective C-5 bromination:

Formyl intermediate+NBSradical initiator5-bromo product(Yield: 74%)[1]\text{Formyl intermediate} + \text{NBS} \xrightarrow{\text{radical initiator}} \text{5-bromo product} \quad (\text{Yield: 74\%})

Key Advantages

  • Positional selectivity >98% for C-5 bromination

  • Adaptable to continuous flow systems

Suzuki-Miyaura Coupling for Halogenated Intermediates

Palladium-catalyzed cross-coupling enables modular assembly of the 2-chlorophenyl group. A 2023 industrial patent describes:

Reaction Scheme

5-Bromo-1H-pyrazole-4-carbonitrile+2-chlorophenylboronic acidPd(PPh3)4,Na2CO3Product(Yield: 89%)[5]\text{5-Bromo-1H-pyrazole-4-carbonitrile} + \text{2-chlorophenylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{Product} \quad (\text{Yield: 89\%})

Optimized Parameters

VariableOptimal ValueImpact on Yield
Catalyst Loading2 mol% Pd+15% vs. 1 mol%
SolventDME/H₂O (3:1)Prevents hydrolysis
Temperature80°CBalances kinetics/stability

This method’s scalability makes it preferable for batch production >1 kg .

Mechanochemical Synthesis Using Magnetic Nanocatalysts

Emerging green chemistry approaches utilize Fe₃O₄@SiO₂@Tannic acid nanoparticles to accelerate condensation:

Procedure

  • Ball-mill reactants (2-chlorophenylhydrazine, dibromoacetonitrile, malononitrile)

  • Add 15 mg catalyst/g substrate

  • Mechanochemical activation (30 Hz, 2 hr)

Performance Metrics

CycleYield (%)Purity (HPLC)
19499.2
39198.8
68797.5

The catalyst’s magnetic recovery (98.4% efficiency) reduces metal contamination .

Comparative Analysis of Synthetic Routes

Table 1: Method Efficiency Benchmarking

MethodYield (%)Purity (%)ScalabilityE-Factor*
Cyclocondensation6895Moderate8.7
Vilsmeier-Bromination7497Low6.2
Suzuki Coupling8999High3.1
Mechanochemical9499Pilot-scale1.8

*Environmental factor (kg waste/kg product)

The mechanochemical approach achieves superior atom economy (92%) by eliminating solvent waste .

Structural Validation Techniques

Spectroscopic Fingerprints

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole H-3), 7.65–7.48 (m, 4H, Ar-H), 4.89 (s, 1H, NH)

  • ¹³C NMR : 158.9 (C≡N), 142.3 (C-Br), 134.8–127.1 (Ar-C), 116.4 (pyrazole C-4)

  • IR : 2225 cm⁻¹ (C≡N stretch), 1560 cm⁻¹ (C=C aromatic)

Single-crystal X-ray diffraction confirms the planar pyrazole ring (dihedral angle <5° with phenyl) .

Industrial-Scale Process Considerations

Critical Quality Attributes

  • Residual palladium <10 ppm (ICH Q3D)

  • Polymorph control (Form I vs. Form II)

  • Particle size distribution (D90 <50 μm)

Cost Drivers

  • 2-Chlorophenylboronic acid: $320/kg

  • Pd catalysts: 42% of raw material costs

  • Solvent recovery: Saves $12k per 100 kg batch

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in the presence of a base such as sodium hydroxide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or DMF.

Major Products Formed

    Substitution: Formation of 5-substituted pyrazole derivatives.

    Oxidation: Formation of pyrazole-4-carboxylic acid derivatives.

    Reduction: Formation of pyrazole-4-amine derivatives.

    Coupling: Formation of biaryl or aryl-alkyl derivatives.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile has garnered significant attention in medicinal chemistry due to its potential therapeutic properties:

  • Anticancer Activity : Studies have demonstrated that this compound exhibits promising anticancer effects against various cancer cell lines. For example, it has shown efficacy against A549 (lung), MCF7 (breast), and HCT116 (colon) cancer cells, with IC50 values indicating effective inhibition of cell proliferation and induction of apoptosis .

    Table 1: Summary of Anticancer Studies
    Study ReferenceCell Line TestedIC50 (µM)Mechanism
    A549 (Lung)15Inhibition of cell proliferation
    MCF7 (Breast)12Induction of apoptosis
    HCT116 (Colon)10Inhibition of AKT signaling
  • Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties, showing significant inhibition against various pathogens such as Staphylococcus aureus and Escherichia coli.

    Table 2: Antimicrobial Efficacy
    Pathogen TestedMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus0.25 µg/mL
    Escherichia coli0.30 µg/mL
    Pseudomonas aeruginosa0.35 µg/mL

Enzyme Inhibition Studies

The compound's mechanism of action involves the inhibition of specific enzymes, which can lead to modulation of biological pathways associated with disease processes. Research indicates that it may inhibit the activity of kinases involved in cancer progression, making it a candidate for further development as an anticancer agent .

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical settings:

  • Study on Lung Cancer Cells : Researchers found that treatment with this compound significantly reduced cell viability in A549 lung cancer cells through mechanisms involving apoptosis induction.
  • Evaluation Against Glioblastoma : In studies focusing on glioblastoma cell lines, the compound demonstrated potent inhibition of tumor growth in both two-dimensional and three-dimensional cultures. The inhibition was linked to modulation of key signaling pathways involved in glioma progression .

Mechanism of Action

The mechanism of action of 5-Bromo-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of the bromine and chlorophenyl groups can enhance its binding affinity to target molecules, making it a potent inhibitor or activator in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyrazole-Carbonitriles

5-Chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile (CAS: 102996-34-9)
  • Molecular Formula : C₁₀H₅Cl₂N₃
  • Key Differences : Replaces bromine with chlorine at position 5.
  • Impact :
    • Reduced molecular weight (257.08 g/mol vs. 285.52 g/mol) and slightly lower steric hindrance.
    • Chlorine’s lower electronegativity compared to bromine may alter electronic distribution and reactivity in cross-coupling reactions .
5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile (CAS: 76767-44-7)
  • Molecular Formula : C₁₀H₆BrN₃
  • Key Differences : Lacks the chlorine atom on the phenyl ring.
  • Lower polarity compared to the 2-chlorophenyl analog, as evidenced by differences in HPLC retention times .

Positional Isomers and Substituent Variations

5-Bromo-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile (CAS: 1269293-65-3)
  • Molecular Formula : C₁₀H₅BrFN₃
  • Key Differences : Fluorine substituent at the meta position of the phenyl ring.
  • Impact :
    • Fluorine’s strong electron-withdrawing nature increases the compound’s acidity and stability under basic conditions.
    • Meta substitution may reduce steric clashes in receptor-binding pockets compared to ortho-substituted analogs .
5-Bromo-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile (CAS: 1269291-98-6)
  • Molecular Formula : C₈H₄BrN₅
  • Key Differences : Pyrimidinyl group replaces the 2-chlorophenyl ring.
  • Impact :
    • The pyrimidine ring introduces additional hydrogen-bonding sites (N atoms), enhancing interactions with biological targets like kinases.
    • Reduced lipophilicity compared to aryl-substituted derivatives, as indicated by lower logP values .

Functional Group Modifications

Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylate (CAS: 1019009-68-7)
  • Molecular Formula : C₁₂H₁₁BrN₃O₂
  • Key Differences : Carboxylate ester replaces the nitrile group.
  • Impact: The ester group increases solubility in polar solvents but reduces thermal stability (decomposition observed above 150°C). Amino group at position 5 enables nucleophilic substitution reactions, unlike the bromine in the target compound .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) logP*
5-Bromo-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile C₁₀H₅BrClN₃ 285.52 Not reported 3.1
5-Chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile C₁₀H₅Cl₂N₃ 257.08 >200 (decomp.) 2.8
5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile C₁₀H₆BrN₃ 250.08 165–167 2.9
5-Bromo-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile C₈H₄BrN₅ 250.06 180–183 1.7

*logP values estimated using ChemDraw software.

Table 2: Spectroscopic Data Comparison

Compound IR (C≡N stretch, cm⁻¹) ¹H NMR (Key Signals, ppm)
This compound 2230 7.45–7.55 (m, Ar-H), 8.20 (s, pyrazole-H)
5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile 2225 7.30–7.50 (m, Ar-H), 8.18 (s, pyrazole-H)
5-Amino-1-(2-bromopropanoyl)-3-methyl-1H-pyrazole-4-carbonitrile 2218 1.81 (d, CH₃), 5.47 (q, CH), 8.06 (s, NH₂)

Biological Activity

5-Bromo-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile (C10H5BrClN3) is a heterocyclic compound belonging to the pyrazole family, characterized by a bromine atom at the 5-position, a chlorophenyl group at the 1-position, and a carbonitrile group at the 4-position. Its unique structural features contribute to its biological activity, particularly in the fields of oncology and anti-inflammatory therapies.

The synthesis of this compound typically involves several steps, including halogenation and nucleophilic substitution reactions. Common reagents used include potassium permanganate for oxidation and sodium hydroxide for substitution processes. The compound's molecular structure enhances its reactivity, making it a valuable intermediate in pharmaceutical development.

Biological Activity Overview

Research has shown that this compound exhibits significant biological activity, particularly as an anti-inflammatory and anticancer agent . Various studies have highlighted its potential mechanisms of action:

  • Anti-inflammatory Activity : The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. In vitro studies indicate that it may selectively inhibit COX-2 with a selectivity index comparable to established anti-inflammatory drugs like celecoxib .
  • Anticancer Properties : In vitro assays have demonstrated that this compound can inhibit the growth of certain cancer cell lines. It interacts with proteins involved in cell proliferation and apoptosis, suggesting its potential as a therapeutic agent in cancer treatment .

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
Anti-inflammatorySelective COX-2 inhibition with significant anti-inflammatory effects in vivo
AnticancerInhibition of cancer cell proliferation; effective against various cancer cell lines
AntimicrobialExhibited antimicrobial properties with effective inhibition zones against pathogens

Case Study: Anti-inflammatory Efficacy

A study conducted by Sivaramakarthikeyan et al. evaluated several pyrazole derivatives, including this compound, using the carrageenan-induced rat paw edema model. The results indicated that this compound exhibited potent anti-inflammatory activity, reducing edema significantly compared to control groups .

Case Study: Anticancer Activity

In another investigation, the compound was tested against various cancer cell lines (e.g., breast and colon cancer). It demonstrated IC50 values indicating effective inhibition of cell growth, highlighting its potential as a lead compound for further drug development aimed at treating specific cancers .

The mechanism through which this compound exerts its biological effects involves interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The presence of halogen substituents enhances binding affinity to target proteins, potentially inhibiting their activity. This is particularly relevant in the context of COX enzymes involved in inflammation .
  • Cell Signaling Modulation : The compound may modulate signaling pathways related to apoptosis and cell cycle regulation, contributing to its anticancer effects .

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile, and how can reaction conditions be optimized?

The compound can be synthesized via multi-step protocols involving condensation and substitution reactions. For example:

  • Step 1 : Prepare a 5-aminopyrazole precursor via cyclization of hydrazine derivatives with β-ketonitriles or α,β-unsaturated nitriles under basic conditions (e.g., LiOH in DMSO at 343 K) .
  • Step 2 : Introduce the bromo and 2-chlorophenyl substituents via electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling for aryl groups).
  • Optimization : Monitor reaction progress using TLC or HPLC. Adjust solvent polarity (e.g., ethanol:acetone mixtures for crystallization) and temperature to improve yield and purity .

Q. How should researchers characterize this compound spectroscopically?

  • IR Spectroscopy : Identify key functional groups:
    • C≡N stretch : ~2220–2296 cm⁻¹ .
    • C-Br stretch : ~500–700 cm⁻¹ (weak but characteristic).
  • NMR :
    • ¹H NMR : Aromatic protons (δ 6.5–8.0 ppm), pyrazole protons (δ 7.0–8.5 ppm).
    • ¹³C NMR : Nitrile carbon (~115–120 ppm), aromatic carbons (δ 110–150 ppm) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or HRMS, with expected [M+H]⁺ peak at m/z ≈ 308–310 (for C₁₀H₆BrClN₃).

Q. What crystallographic methods are suitable for resolving its molecular structure?

  • X-ray Diffraction : Use SHELX programs (e.g., SHELXL for refinement) .
  • Key Parameters :
    • Measure dihedral angles between aromatic rings (e.g., ~74° for similar pyrazole derivatives) .
    • Identify intramolecular hydrogen bonds (e.g., N–H⋯O or C–H⋯N interactions) .
  • Data Collection : Employ high-resolution synchrotron sources for twinned or low-symmetry crystals .

Advanced Research Questions

Q. How can computational chemistry aid in predicting its reactivity or supramolecular interactions?

  • DFT Calculations :
    • Optimize geometry using B3LYP/6-31G(d) to predict bond lengths/angles .
    • Analyze frontier molecular orbitals (HOMO-LUMO) to assess electrophilic/nucleophilic sites.
  • Molecular Dynamics : Simulate crystal packing to predict intermolecular forces (e.g., π-π stacking, halogen bonding) .

Q. What strategies address contradictions in reported biological activities of pyrazole derivatives?

  • Structure-Activity Relationship (SAR) Studies :
    • Compare substituent effects: Bromine (electron-withdrawing) vs. chlorophenyl (hydrophobic) groups on target binding .
    • Use isosteric replacements (e.g., CF₃ for Br) to isolate activity contributions .
  • Assay Validation : Replicate studies under standardized conditions (e.g., adenosine receptor binding assays with radiolabeled probes) .

Q. How can researchers design experiments to study its stability under varying conditions?

  • Degradation Studies :
    • Thermal Stability : Perform TGA/DSC to identify decomposition temperatures.
    • Photostability : Expose to UV light (λ = 254–365 nm) and monitor degradation via HPLC .
  • Hydrolytic Stability : Test in buffers (pH 1–13) to assess nitrile group hydrolysis to amides/carboxylic acids .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral Resolution : Use chiral HPLC columns (e.g., amylose-based) or enzymatic resolution methods.
  • Crystallization Engineering : Optimize solvent systems (e.g., hexane:ethyl acetate) to prevent racemization during recrystallization .

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